molecular formula C5H6N2 B587970 4-氨基吡啶-d6 CAS No. 45498-20-2

4-氨基吡啶-d6

货号 B587970
CAS 编号: 45498-20-2
分子量: 100.154
InChI 键: NUKYPUAOHBNCPY-UDDMDDBKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Aminopyridine-d6, also known as 4-Pyridin-2,3,5,6-d4-amine-d2, is a stable isotope with an empirical formula of C5D6N2. It has a molecular weight of 100.15 and a CAS Number of 45498-20-2 .


Synthesis Analysis

The synthesis of 4-aminopyridine derivatives has been studied for their potential cognition-enhancing, antiamnesic, and anticholinesterase activity . The usual way of commercial 4-aminopyridine preparation is a two-stage synthesis starting from pyridine and including 1-(4-pyridyl)pyridinium chloride hydrochloride as an intermediate .


Molecular Structure Analysis

The molecular structure of 4-Aminopyridine consists of a pyridine ring with an amino group at the 4-position .


Chemical Reactions Analysis

4-Aminopyridine has been used in various chemical reactions. For example, it has been used in the synthesis of Schiff bases of 4AP (SBAPs) for their putative cognition-enhancing, antiamnesic, and anticholinesterase activity . It has also been used in the reaction with o-vanillin to produce typical Schiff compounds .


Physical And Chemical Properties Analysis

4-Aminopyridine is highly toxic to animals, with an approximate oral LD50 of 3.7 mg/kg body weight in the dog .

科学研究应用

Multiple Sclerosis (MS) Management

Dalfampridine-d4 is primarily recognized for its efficacy in improving walking ability in patients with MS. It enhances nerve conduction in demyelinated axons, which is a hallmark of MS. Clinical trials have demonstrated significant improvements in walking speed and distance, leg strength, and overall mobility .

Neurological Rehabilitation

Beyond MS, Dalfampridine-d4 shows promise in aiding the rehabilitation of patients with other neurological conditions. It can potentially improve motor function, balance, and coordination, which are often compromised in neurological disorders .

Epilepsy Treatment

4-Aminopyridine-d6 has been investigated as a treatment option for certain types of epilepsy. It can antagonize gain-of-function defects caused by variants in the KCNA2 gene, leading to improved seizure control and cognitive function in affected individuals .

Neurodegenerative Disease Research

The compound’s ability to modulate potassium channels makes it a valuable tool in studying neurodegenerative diseases. It can help in understanding the mechanisms of diseases like Alzheimer’s and Parkinson’s, potentially leading to new therapeutic approaches .

Neuromuscular Blockade Reversal

In research settings, 4-Aminopyridine-d6 is used to reverse the effects of neuromuscular blocking agents like pancuronium and d-tubocurarine. This application is crucial in studying synaptic transmission and muscle physiology .

Neuropharmacology

The drug’s action on potassium channels offers insights into the workings of various neuropharmacological agents. It serves as a model compound for studying the effects of drugs on neuronal excitability and neurotransmitter release .

Nanotechnology in Drug Delivery

Recent advancements in nanotechnology have leveraged 4-Aminopyridine-d6 in the development of nanoformulations. These formulations aim to improve drug stability, control release kinetics, and enhance bioavailability, opening new avenues for targeted therapies in neurology .

Immunomodulatory Effects

Emerging evidence suggests that 4-Aminopyridine-d6 may have immunomodulatory effects. This could have implications for conditions where immune system dysregulation plays a role, such as autoimmune neuropathies .

作用机制

Target of Action

Dalfampridine-d4, also known as 4-Aminopyridine-d6, is a broad-spectrum lipophilic potassium channel blocker . Its primary targets are the potassium channels that are exposed in patients with Multiple Sclerosis (MS) .

Mode of Action

Dalfampridine-d4 binds favorably to the open state than the closed state of the potassium channel in the Central Nervous System (CNS) . In MS, axons are progressively demyelinated, which exposes potassium channels. As a result, there is a leak of potassium ions which results in the repolarization of cells and a decrease in neuronal excitability . Dalfampridine-d4 inhibits voltage-gated potassium channels in the CNS to maintain the transmembrane potential and prolong the action potential .

Biochemical Pathways

The biochemical pathways affected by Dalfampridine-d4 are primarily related to the conduction of action potentials in neurons. By blocking potassium channels, Dalfampridine-d4 prevents the outflow of potassium ions, which is a crucial step in the repolarization of neurons. This action helps to maintain the transmembrane potential and prolong the action potential, thereby enhancing the conduction of signals along the neurons .

Pharmacokinetics

It is known that the majority of dalfampridine-d4 is eliminated in urine (903%) as unchanged Dalfampridine-d4 . It is also known that Dalfampridine-d4 has a relatively narrow therapeutic index with concentration-dependent adverse effects .

Result of Action

The overall impact of Dalfampridine-d4 is the improvement of neuromuscular transmission as it becomes easier to trigger an action potential . This results in improved walking speed in patients with MS . Dalfampridine-d4 exerts positive effects on walking ability, finger dexterity, and cognitive function .

Action Environment

The action of Dalfampridine-d4 can be influenced by various environmental factors. For instance, the presence of other drugs in the system can affect its efficacy and stability. Concomitant use with OCT2 inhibitors (e.g., cimetidine) may cause increased exposure to Dalfampridine-d4 and potential risk of seizures . Therefore, treatment should be administered under the guidance of a physician or pharmacist given the higher incidence of adverse events .

安全和危害

4-Aminopyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

未来方向

4-Aminopyridine has been used in the treatment of multiple sclerosis and other neurological disorders . It has also been suggested as a promising tailored treatment in KCNA2-(gain-of-function)–encephalopathy .

属性

IUPAC Name

N,N,2,3,5,6-hexadeuteriopyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2/c6-5-1-3-7-4-2-5/h1-4H,(H2,6,7)/i1D,2D,3D,4D/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKYPUAOHBNCPY-UDDMDDBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(N=C(C(=C1N([2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

286367-79-1
Record name 4-Aminopyridine-d6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。